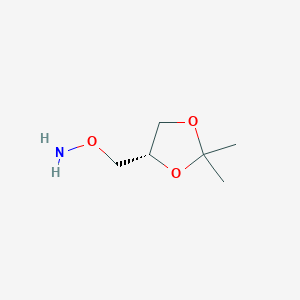
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on magnesium compounds, such as magnesium-substituted hydroxyapatite, reveals insights into their synthesis processes. Magnesium-substituted calcium phosphates are synthesized and characterized by methods like IR spectroscopy and X-ray diffraction, showcasing how magnesium ions influence the structural stability of these compounds (Fadeev et al., 2003).
Molecular Structure Analysis
The molecular dynamics and structure of hydrated magnesium ions and solvated magnesium carbonates provide a foundational understanding of magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate. First principles molecular dynamics simulations indicate the hydration shell characteristics and coordination sphere dynamics of magnesium ions in solution (Di Tommaso & de Leeuw, 2010).
Chemical Reactions and Properties
Studies on magnesium(I) compounds with Mg-Mg bonds and magnesium hydroxide sulfate hydrate emphasize the chemical reactions and diverse properties of magnesium compounds. These investigations into stable magnesium(I) compounds and the crystal structure of magnesium hydroxide sulfate hydrate contribute to understanding the reactivity and stability of magnesium-related compounds (Green et al., 2007; Keefer et al., 1981).
Physical Properties Analysis
The synthesis and structural characteristics of magnesium oxysulfate hydrate cement phase and its surface reactions with atmospheric carbon dioxide illustrate the physical properties of magnesium compounds. The microsized needles' formation and the crystal packing involving infinite triple MgO6 chains highlight the specific physical attributes and stability of these compounds (Runčevski et al., 2013).
Chemical Properties Analysis
The chemical properties of magnesium compounds are further elucidated through studies on the role of hydration in magnesium versus calcium ion pairing with carboxylate. This research underlines the significance of hydration effects and the binding mechanisms of magnesium ions, offering insights into their chemical behavior in various environments (Vazquez de Vasquez et al., 2021).
Aplicaciones Científicas De Investigación
Magnesium-Based Cements and Advanced Engineering Materials
Magnesium-based cements, such as magnesium carbonate, phosphate, silicate-hydrate, and oxysalt cements, have been studied for over 150 years. These materials are well-suited for specialist applications in precast construction, road repair, and nuclear waste immobilization. Despite challenges in replacing Portland cement due to cost and corrosion issues, magnesium-based cements offer potential for CO2 emissions reductions and are valuable in specific applications that do not require steel reinforcement (Walling & Provis, 2016).
Biomedical Applications: Bioceramics and Implant Materials
Magnesium ions play a crucial role in biological processes, leading to the popularity of magnesium-based bioceramics in orthopedic applications. These materials, including magnesium oxides, phosphates, and silicates, are used in bone cements, scaffolds, and implant coatings due to their compatibility with biological systems and potential for bone regeneration. Despite promising results, further research in large animal models and clinical data is needed to fully realize their potential as bone replacement materials (Nabiyouni et al., 2018).
Corrosion Resistance and Surface Engineering
The rapid corrosion rate of magnesium alloys in clinical applications is a significant limitation. However, surface engineering techniques, such as hydroxyapatite (HA) coating, have shown promise in improving the corrosion resistance, bioactivity, and biocompatibility of magnesium alloys. These modifications are crucial for their use as biodegradable implant materials in the biomedical field, offering a balance between degradability and functionality (Rahman et al., 2020).
Magnesium in Environmental and Agricultural Applications
Magnesium plays a vital role in alleviating soilborne toxicity of ions like aluminum and heavy metals, enhancing plant resistance to stress and promoting growth. Its ability to compete with toxic ions for binding sites and stimulate the biosynthesis of organic ligands for detoxification highlights its importance in agriculture and environmental remediation (Rengel et al., 2015).
Nanotechnology and Material Science
Magnesium oxide (MgO) nanoparticles exhibit unique properties making them suitable for various applications across industry, agriculture, and medicine. Their non-toxicity and environmental friendliness, coupled with their potential in enhancing material properties, underscore the versatility of magnesium-based materials in nanotechnology and advanced material science applications (Hornak, 2021).
Safety And Hazards
Like all chemicals, magnesium compounds should be handled with care. While I couldn’t find specific safety data for “Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate”, safety data for other magnesium compounds suggest that they may be corrosive to metals and cause skin and eye irritation4.
Direcciones Futuras
Research into magnesium compounds is ongoing, with potential applications in areas such as CO2 sequestration and desalination5. The development of new synthesis methods and a deeper understanding of their properties could open up new possibilities for these compounds.
Please note that this information is general and may not apply to “Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate”. If you have more specific questions or need information on a different compound, feel free to ask!
Propiedades
IUPAC Name |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8MgO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate | |
CAS RN |
119851-23-9 |
Source


|
| Record name | Citric acid magnesium salt, dibasic hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2-oxide (9CI)](/img/no-structure.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)





![VIC[mouse reduced]](/img/structure/B1141984.png)